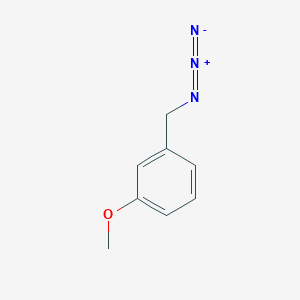

Benzene, 1-(azidomethyl)-3-methoxy-

説明

Contextualization within Substituted Azidomethyl Benzene (B151609) Chemistry

Substituted azidomethyl benzenes, also known as benzyl (B1604629) azides, are a class of organic compounds that feature an azide (B81097) group attached to a methyl group which is, in turn, bonded to a benzene ring. The parent compound of this family is benzyl azide (C6H5CH2N3). rsc.orgresearchgate.net The chemistry of these compounds is largely dictated by the reactive nature of the azide functional group and the electronic effects of the substituents on the aromatic ring.

The azide group in benzyl azides is a key player in a variety of chemical transformations, most notably in the realm of "click chemistry." illinois.edunih.govtcichemicals.com This field of chemistry, pioneered by K. Barry Sharpless, focuses on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne to form a 1,2,3-triazole is a prime example of a click reaction. nih.govwikipedia.org The electronic properties of the substituents on the benzene ring can influence the rate and regioselectivity of these cycloaddition reactions.

Academic Significance of the Azidomethyl and Methoxy (B1213986) Functional Groups in Organic Synthesis

The azidomethyl group is a versatile functional group in organic synthesis. Its primary role is as a precursor to amines via reduction, and more significantly, as a 1,3-dipole in cycloaddition reactions. masterorganicchemistry.com The azide functional group is an excellent nucleophile and can be introduced into molecules via nucleophilic substitution reactions. masterorganicchemistry.com For instance, benzyl azides are commonly synthesized from the corresponding benzyl halides by reaction with sodium azide. rsc.org

The methoxy group (-OCH3) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic pi-system. This electronic contribution can influence the reactivity of the benzene ring and the attached functional groups. In the context of Benzene, 1-(azidomethyl)-3-methoxy-, the methoxy group at the meta position can affect the electronic properties of the azidomethyl group, potentially influencing its reactivity in cycloaddition reactions.

Overview of Research Trajectories for Benzene, 1-(azidomethyl)-3-methoxy- and Related Arylmethyl Azides

Research involving Benzene, 1-(azidomethyl)-3-methoxy- and its analogs primarily revolves around their application as building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds. The main research trajectory for these compounds is their utilization in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form substituted 1,2,3-triazoles. nih.govnd.edu These triazole products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.

Studies have explored the scope of these cycloaddition reactions with various substituted benzyl azides and alkynes, demonstrating the modular nature of this synthetic approach. thieme-connect.comnih.gov The influence of different substituents on the aromatic ring of the benzyl azide on the efficiency and outcome of the click reaction is an area of ongoing investigation. Furthermore, the development of more environmentally benign and efficient catalytic systems for these reactions remains an active area of research. beilstein-journals.org

Interactive Data Tables

Table 1: Physicochemical Properties of Benzene, 1-(azidomethyl)-3-methoxy-

| Property | Value | Source |

| CAS Number | 123767-44-2 | LGC Standards |

| Molecular Formula | C8H9N3O | LGC Standards |

| Molecular Weight | 163.18 g/mol | LGC Standards |

| Appearance | Available as a solution in MTBE | LGC Standards |

Table 2: Common Reactions of Substituted Benzyl Azides

| Reaction Type | Description | Key Reagents | Product |

| 1,3-Dipolar Cycloaddition (Click Chemistry) | Reaction with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. | Copper(I) catalyst | 1,2,3-Triazole |

| Reduction | Conversion of the azide group to a primary amine. | H2/Pd, LiAlH4, or Staudinger reaction (PPh3, H2O) | Primary Amine |

| Nucleophilic Substitution | Synthesis from the corresponding benzyl halide. | Sodium azide (NaN3) | Benzyl Azide |

Structure

3D Structure

特性

IUPAC Name |

1-(azidomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNSSXJWWLJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450376 | |

| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123767-44-2 | |

| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Azidomethyl 3 Methoxy

Strategic Approaches to Arylmethyl Azide (B81097) Synthesis

The formation of the azidomethyl group on an aromatic ring is a critical transformation in organic synthesis, providing a versatile precursor for amines, amides, and nitrogen-containing heterocycles. chemrxiv.org Two principal strategies dominate the synthesis of benzyl (B1604629) azides: nucleophilic substitution on halogenated precursors and alternative methods starting from other functional groups like alcohols.

The most direct and widely employed method for the synthesis of benzyl azides is the nucleophilic substitution (SN2) reaction of a benzyl halide with an azide salt, typically sodium azide (NaN3). rsc.org This reaction is effective for a range of substituted benzyl halides. The precursor for the target compound, 3-methoxybenzyl bromide, is a key intermediate in this process, valued for its ability to undergo efficient nucleophilic substitution. chemimpex.comnbinno.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly nucleophilic. rsc.org Reaction conditions can vary, from room temperature to elevated temperatures, to achieve optimal conversion rates. Recent advancements have explored more environmentally benign conditions, such as using water as a solvent, often accelerated by microwave irradiation, which can significantly reduce reaction times and improve yields without the need for phase-transfer catalysts. organic-chemistry.org

Table 1: Selected Conditions for Nucleophilic Substitution Synthesis of Benzyl Azides

| Precursor | Azide Source | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl bromide | NaN3 | DMSO | Room Temp. | 5 hours | 99% | |

| Benzyl bromide | NaN3 | DMF | 90°C | 2 hours | 88% | |

| Benzyl bromide | NaN3 | DMF | Room Temp. | 12 hours | - | rsc.org |

| p-Methoxybenzyl chloride | NaN3 | DMF | 100-110°C | 20 hours | - | prepchem.com |

| Alkyl/Benzyl halides | Alkali azides | Water | Microwave | Minutes | Good to Excellent | organic-chemistry.org |

While the substitution of halides is common, alternative methods provide synthetic flexibility, particularly when the corresponding alcohol is a more accessible starting material. One prominent method involves the direct conversion of benzylic alcohols to azides. ias.ac.in This can be achieved using a one-pot system involving reagents like triphenylphosphine, iodine, and imidazole in the presence of sodium azide in DMSO. ias.ac.in This approach avoids the need to first convert the alcohol to a halide.

Other strategies include the use of azidotrimethylsilane (TMSN3) with a Lewis acid catalyst to convert benzylic alcohols directly to azides. organic-chemistry.org Furthermore, aldehydes can be transformed into primary and secondary benzyl azides in a one-pot reaction, expanding the range of available starting materials. organic-chemistry.org

Regioselective Synthesis of Benzene (B151609), 1-(azidomethyl)-3-methoxy- Isomer

The synthesis of the specific constitutional isomer, Benzene, 1-(azidomethyl)-3-methoxy-, requires a regioselective approach. This is achieved by starting with a precursor that already contains the methoxy (B1213986) group at the desired meta-position on the benzene ring. The most common and effective precursor for this purpose is 3-methoxybenzyl bromide. chemimpex.com

The synthesis proceeds via the direct nucleophilic substitution of the bromine atom in 3-methoxybenzyl bromide with an azide anion (N3-). The reaction is typically performed by treating 3-methoxybenzyl bromide with sodium azide in a suitable polar aprotic solvent. The methoxy group at the 3-position directs the substitution to the benzylic carbon without participating in the reaction, thus ensuring the formation of the desired 1,3-substituted product. nbinno.com The identity of the final product, 1-(azidomethyl)-3-methoxybenzene, is confirmed through standard analytical techniques. chemicalbook.com

Methodological Advancements in Azide Preparation: Yield Optimization and Purity Control

Optimizing the synthesis of azides is crucial for both laboratory-scale research and potential industrial applications. Key goals include maximizing the yield of the desired product while minimizing side reactions and simplifying purification. gyrosproteintechnologies.com

Several modern techniques have been applied to improve the synthesis of benzyl azides. Microwave-assisted synthesis has been shown to be a rapid and efficient method for promoting nucleophilic substitution reactions of alkyl and benzyl halides with alkali azides in aqueous media. organic-chemistry.org This green chemistry approach often leads to higher yields in shorter reaction times and avoids the use of volatile organic solvents. organic-chemistry.org

Phase-transfer catalysis is another strategy employed to enhance the reaction between an aqueous azide salt solution and an organic halide substrate. Catalysts like PEG-DIL-based MnCl42- can facilitate the transfer of the azide anion into the organic phase, accelerating the reaction. researchgate.net

Purity control is another critical aspect. The choice of solvent and reaction temperature can significantly impact the formation of byproducts. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) allows for quenching the reaction at the optimal time to maximize the desired product and simplify purification, which is often achieved through column chromatography. rsc.org For many applications, achieving high purity is essential, as even small amounts of impurities can interfere with subsequent reactions or biological assays. gyrosproteintechnologies.com

Reactivity and Mechanistic Studies of Benzene, 1 Azidomethyl 3 Methoxy

Azide (B81097) Group Reactivity in Cycloaddition Reactions

The azide functional group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high yields and specificity. Benzene (B151609), 1-(azidomethyl)-3-methoxy- is a valuable reagent in these transformations, particularly in the formation of triazole heterocycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications and Scope

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.orgorganic-chemistry.org In the context of Benzene, 1-(azidomethyl)-3-methoxy-, the electron-donating nature of the methoxy (B1213986) group is well-tolerated, and the reaction proceeds efficiently with terminal alkynes in the presence of a copper(I) catalyst. cmu.edu

The general scope of the CuAAC reaction involving benzyl (B1604629) azides, such as the 3-methoxy derivative, is broad. It can be successfully coupled with a diverse range of terminal alkynes bearing various functional groups. The reaction is often carried out in a variety of solvents, including water, and typically proceeds to completion at room temperature. nih.govcmu.edu The resulting 1,4-disubstituted triazole products are stable and find applications in medicinal chemistry, materials science, and bioconjugation. acs.org

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azides

| Benzyl Azide Derivative | Alkyne Partner | Catalyst System | Product | Regioselectivity | Reference |

| Benzyl azide | Phenylacetylene | CuI / Et3N in Cyrene™ | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted | cmu.educhem-station.com |

| 3-Fluorobenzyl azide | Propargyl alcohol | Cu(I) | 1-(3-Fluorobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | 1,4-disubstituted | psu.edu |

| 4-Methylbenzyl azide | Ethyl propiolate | Cu(I) | Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate | 1,4-disubstituted | psu.edu |

This table presents examples of CuAAC reactions with substituted benzyl azides to illustrate the expected reactivity of Benzene, 1-(azidomethyl)-3-methoxy-.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Regioselectivity

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. researchgate.netnih.gov This reaction typically employs ruthenium(II) catalysts, such as [Cp*RuCl] complexes, and is also characterized by its broad scope and high regioselectivity. researchgate.netorganic-chemistry.orgnih.gov

For Benzene, 1-(azidomethyl)-3-methoxy-, the RuAAC reaction offers a predictable route to 1-benzyl-5-substituted-1,2,3-triazoles. Research has shown that electron-rich aryl azides are favorable substrates for this transformation, suggesting that the electron-donating methoxy group in the meta position would facilitate the reaction. rsc.org The RuAAC can be performed with both terminal and internal alkynes, further expanding its synthetic utility compared to CuAAC. researchgate.netorganic-chemistry.org The mechanism is proposed to proceed through a six-membered ruthenacycle intermediate, which dictates the observed 1,5-regioselectivity. researchgate.netorganic-chemistry.orgwikipedia.org

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Synthesis of 1,5-Disubstituted Triazoles

| Azide | Alkyne | Catalyst | Product | Regioselectivity | Reference |

| Benzyl azide | Phenylacetylene | CpRuCl(PPh3)2 | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted | nih.govwikipedia.org |

| Aryl azides | Terminal alkynes | [CpRuCl]4 | 1-Aryl-5-alkyl/aryl-1H-1,2,3-triazoles | 1,5-disubstituted | rsc.orgwikipedia.org |

| Alkyl azides | Internal alkynes | Cp*RuCl(COD) | 1-Alkyl-4,5-disubstituted-1H-1,2,3-triazoles | 1,4,5-trisubstituted | researchgate.netorganic-chemistry.org |

This table provides an overview of the RuAAC reaction, indicating the expected outcome for substrates like Benzene, 1-(azidomethyl)-3-methoxy-.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations in Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of the click reaction that has become invaluable in bioconjugation due to the absence of a toxic metal catalyst. beilstein-journals.orgrsc.org This reaction relies on the high ring strain of a cycloalkyne, which readily reacts with an azide to form a triazole. beilstein-journals.org

Benzene, 1-(azidomethyl)-3-methoxy- is a suitable azide partner for SPAAC reactions. While the reactivity in SPAAC is largely governed by the structure of the strained alkyne, the properties of the azide can also play a role. rsc.org Studies have shown that benzyl azides can participate effectively in SPAAC. nih.gov For bioconjugation applications, the introduction of a 3-methoxybenzyl azide moiety onto a biomolecule would allow for its subsequent ligation with a strained alkyne-functionalized probe or another biomolecule. researchgate.net The lipophilicity of the dibenzocyclooctyne group, a common strained alkyne, can sometimes be a concern in biological systems, but the versatility of SPAAC allows for the design of various azide and alkyne partners to optimize reaction kinetics and the properties of the final conjugate. researchgate.net

Other Transformational Reactivity of the Azidomethyl Moiety

Beyond its utility in cycloaddition reactions, the azidomethyl group of Benzene, 1-(azidomethyl)-3-methoxy- can undergo several other important chemical transformations.

Staudinger Reaction and Ligation: The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. rsc.org This intermediate can then be hydrolyzed to produce a primary amine and a phosphine oxide, a process known as the Staudinger reduction. rsc.org This provides a mild method for converting the azidomethyl group into an aminomethyl group. Alternatively, the aza-ylide can be trapped with an electrophile, such as an ester, in a process termed the Staudinger ligation, which is a powerful tool for forming amide bonds in bioconjugation.

Reduction to Amines: The azidomethyl group can be readily reduced to the corresponding primary amine (3-methoxybenzylamine). A variety of reducing agents can accomplish this transformation, including sodium borohydride (B1222165) in the presence of a catalyst, or through catalytic hydrogenation. organic-chemistry.orgresearchgate.netbeilstein-journals.org This transformation is valuable for introducing an amino group for further functionalization.

Aza-Wittig Reaction: The aza-ylide intermediate formed in the Staudinger reaction can also react with carbonyl compounds, such as aldehydes and ketones, in what is known as the aza-Wittig reaction. nih.govorganic-chemistry.orgresearchgate.net This reaction results in the formation of an imine, providing a pathway to C=N bond formation. researchgate.net

Influence of the meta-Methoxy Substituent on Aromatic and Azide Reactivity

The methoxy group at the meta position of Benzene, 1-(azidomethyl)-3-methoxy- exerts a significant electronic influence on the reactivity of both the aromatic ring and the azidomethyl group.

Electronic Effects on Reaction Kinetics and Mechanisms

The methoxy group (-OCH3) is generally considered an activating group in electrophilic aromatic substitution due to its strong electron-donating resonance effect (+R) and weaker electron-withdrawing inductive effect (-I). wikipedia.org However, when placed at the meta position, the resonance effect does not extend to the reaction center of an incoming electrophile. Consequently, the deactivating inductive effect becomes more influential, making the aromatic ring less nucleophilic compared to anisole (B1667542) (methoxybenzene) but still more activated than benzene itself towards certain reactions.

In the context of the azidomethyl group's reactivity, the electronic effects of the meta-methoxy group are more nuanced. The electron-donating character of the methoxy group, even at the meta position, can influence the electron density of the benzylic carbon and, by extension, the azide moiety. This can have an impact on the kinetics of its reactions. For instance, in cycloaddition reactions, the electronic nature of the azide can affect the rate of reaction. An increase in the electron density on the azide can modulate its reactivity towards the alkyne partner. rsc.org The precise effect on reaction rates will depend on the specific mechanism of the cycloaddition (CuAAC, RuAAC, or SPAAC) and the nature of the alkyne.

Stereochemical Implications in Reaction Pathways

The stereochemical outcomes of reactions involving Benzene, 1-(azidomethyl)-3-methoxy-, are dictated by the nature of the reaction, the presence of chiral influences, and the specific mechanism at play. While detailed stereochemical studies specifically targeting this molecule are not extensively documented in publicly available literature, the reactivity of its core functional groups—the benzyl azide and the substituted aromatic ring—allows for a thorough discussion of potential stereochemical implications based on well-established principles of asymmetric synthesis and stereoselective reactions.

The primary loci for stereochemical events are the benzylic carbon bearing the azidomethyl group and the aromatic ring itself. Reactions can be designed to control the formation of new stereocenters, leading to enantiomerically enriched or diastereomerically pure products.

Asymmetric Catalysis in Azide Reactions

The azide group is a versatile functional group capable of participating in a wide array of transformations, most notably 1,3-dipolar cycloadditions and nitrene insertions. When these reactions create a new stereocenter, the use of chiral catalysts can effectively control the stereochemical pathway, leading to a preponderance of one enantiomer over the other.

For instance, in reactions analogous to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of chiral ligands can render the transformation enantioselective. While the classic CuAAC often involves terminal alkynes and does not typically create a stereocenter at the triazole ring, related reactions that do form chiral products can be influenced by the catalytic system. Research on similar substrates, such as the cyclization of asymmetric azide-ynamides using chiral bisoxazoline-copper (BOX-Cu) complexes, has demonstrated the feasibility of achieving high levels of enantioselectivity. nih.gov These reactions proceed through chiral intermediates, where the catalyst creates a biased environment, favoring one reaction trajectory.

Table 1: Illustrative Enantioselectivity in a Hypothetical Asymmetric Reaction

This table illustrates how the choice of a chiral catalyst could theoretically influence the enantiomeric ratio (e.r.) of a product formed from Benzene, 1-(azidomethyl)-3-methoxy-. The data is representative of outcomes seen in related asymmetric catalytic systems.

| Entry | Chiral Ligand | Catalyst System | Solvent | Temperature (°C) | Enantiomeric Ratio (Product A:Product B) |

| 1 | (R,R)-Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | 0 | 95:5 |

| 2 | (S,S)-iPr-BOX | Cu(OTf)₂ | CH₂Cl₂ | 0 | 6:94 |

| 3 | (R)-BINAP | RuCl₂(PPh₃)₃ | Toluene | 25 | 80:20 |

| 4 | None (Achiral) | CuSO₄ | Water | 25 | 50:50 (Racemic) |

Note: This data is illustrative and based on typical results for asymmetric catalysis involving related functional groups, not on experimentally verified reactions of Benzene, 1-(azidomethyl)-3-methoxy-.

Diastereoselective Pathways

Diastereoselectivity becomes a key consideration when a molecule already possessing a stereocenter undergoes a reaction that creates a second stereocenter. In such cases, the pre-existing chiral information within the substrate can influence the stereochemical outcome of the reaction, leading to an unequal formation of diastereomers.

If Benzene, 1-(azidomethyl)-3-methoxy- were modified to contain a chiral center elsewhere in the molecule (for example, by using a chiral alcohol to form an ether with the methoxy group's phenol (B47542) precursor), subsequent reactions at the benzylic position would be subject to diastereoselective control. The established stereocenter would sterically and/or electronically direct incoming reagents to a preferred face of the molecule. This principle is fundamental in substrate-controlled asymmetric synthesis.

Multi-component reactions, which assemble complex products in a single step, are particularly relevant. Studies on similar systems, such as the one-pot synthesis of highly functionalized pyrrolidines, have shown that high levels of diastereoselectivity (with diastereomeric ratios, dr, as high as 99:1) can be achieved. purdue.edu This outcome is often rationalized by the formation of a rigid, chelated transition state that locks the molecule into a conformation favoring attack from a specific direction.

Reactions at the Aromatic Ring

Electrophilic aromatic substitution on the benzene ring is another pathway where stereochemistry can be relevant, particularly in the context of atropisomerism. The methoxy group is a known ortho-para directing group. nih.govresearchgate.net If a bulky electrophile is introduced at the ortho position (position 2 or 6), and rotation around the aryl-C1 bond is restricted due to steric hindrance from both the methoxy and azidomethyl groups, a chiral axis could be formed, resulting in atropisomers. The synthesis of such molecules in an enantioselective manner would require a chiral reagent or catalyst that can differentiate between the two enantiotopic ortho positions. While challenging, methods like Pd-catalyzed asymmetric intramolecular Friedel-Crafts reactions have successfully produced axially chiral products with high enantiomeric excess (ee) in other systems. nih.gov

Applications in Advanced Chemical Synthesis and Functional Materials

Building Block in Complex Organic Molecule Synthesis

The unique reactivity of 3-methoxybenzyl azide (B81097) makes it a valuable building block for constructing intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Quinoline (B57606) Derivatives)

Nitrogen-containing heterocycles are fundamental structural motifs in many biologically active compounds and functional materials. kit.edunih.gov 3-Methoxybenzyl azide serves as a key precursor for the synthesis of various heterocyclic systems.

Triazoles: The most prominent application of 3-methoxybenzyl azide is in the synthesis of 1,2,3-triazoles via the CuAAC reaction. organic-chemistry.org This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne, catalyzed by a copper(I) species, to afford the 1,4-disubstituted triazole regioisomer with high efficiency and specificity. organic-chemistry.orgnih.gov The resulting triazole ring is a stable, aromatic system that can act as a rigid linker or a pharmacophore in larger molecules. nih.govnih.gov The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org

For instance, the reaction of 3-methoxybenzyl azide with various alkynes in the presence of a copper catalyst leads to the formation of the corresponding 1-(3-methoxybenzyl)-1H-1,2,3-triazoles. This methodology has been employed in the synthesis of a diverse array of triazole derivatives. nih.govnih.gov

Quinoline Derivatives: While direct synthesis of quinolines from 3-methoxybenzyl azide is less common, the azide group can be a precursor to an amine via Staudinger reduction. nih.gov This amine can then participate in classical quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions. iipseries.orgorientjchem.org More contemporary methods may involve the intramolecular cyclization of appropriately substituted precursors derived from 3-methoxybenzyl azide. For example, an ortho-alkynyl aniline (B41778) derivative, which could be synthesized from a precursor related to 3-methoxybenzyl azide, can undergo electrophilic cyclization to form a quinoline ring. nih.govnih.gov

Incorporation into Pharmaceutical Precursors and Scaffold Construction

The triazole linkage formed from 3-methoxybenzyl azide is a bioisostere for the amide bond and can be found in various pharmaceutical candidates. lookchem.com The ability to readily connect molecular fragments using click chemistry makes this azide a valuable tool for generating libraries of compounds for drug discovery and for constructing complex molecular scaffolds. nih.gov

The 3-methoxybenzyl group itself can be a key structural element in pharmacologically active molecules. For example, derivatives of 4-methoxybenzylamides have been synthesized and evaluated for their antimicrobial activities. nih.gov The methoxy (B1213986) substituent can influence the electronic properties and conformation of the molecule, potentially impacting its biological activity.

Derivatives in Natural Product Analogues

The modularity of the click reaction allows for the incorporation of the 3-methoxybenzyl azide moiety into analogues of natural products. This strategy is employed to explore structure-activity relationships and to develop new therapeutic agents with improved properties. The synthesis of complex molecules often involves the coupling of different building blocks, and the azide-alkyne cycloaddition provides a reliable method for achieving this. acs.org

Role in Bioconjugation and Bioorthogonal Labeling Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group of 3-methoxybenzyl azide is a key functional group in this field. sigmaaldrich.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most widely used bioorthogonal reactions. wikipedia.orgnih.gov While the copper in CuAAC can be toxic to cells, SPAAC utilizes a strained cyclooctyne (B158145) to react with the azide without the need for a metal catalyst, making it suitable for live-cell imaging and labeling. nih.govnih.gov 3-Methoxybenzyl azide can be incorporated into biomolecules, such as proteins or nucleic acids, and then selectively reacted with a probe molecule containing an alkyne or a strained cyclooctyne for detection or functional studies. researchgate.net

Polymer Chemistry and Material Science Applications

The efficiency and orthogonality of the click reaction have made it a powerful tool in polymer and materials science.

Dendrimer and Macromolecular Construction via Click Chemistry

Dendrimers are highly branched, well-defined macromolecules with a central core. The step-wise and high-yielding nature of the CuAAC reaction makes it ideal for the synthesis of dendrimers. nd.edu By using a multifunctional core and monomers containing either an azide or an alkyne, successive "clicking" of generations of monomers can lead to the rapid construction of complex dendritic structures. 3-Methoxybenzyl azide can be used as a building block in the synthesis of these dendrimers, where the methoxy group can tune the properties of the final macromolecule. acs.org

The same principle applies to the synthesis of other complex macromolecules and polymers. The ability to functionalize surfaces and nanoparticles with 3-methoxybenzyl azide and then use click chemistry to attach other molecules has found broad applications in materials science. nd.edu

Interactive Data Table: Applications of 3-Methoxybenzyl Azide

| Application Area | Specific Use | Key Reaction | Significance |

| Complex Molecule Synthesis | Synthesis of 1,2,3-Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms stable, aromatic linkers in complex molecules. organic-chemistry.orgorganic-chemistry.org |

| Synthesis of Quinoline Precursors | Staudinger Reduction followed by classical quinoline synthesis | Provides access to important heterocyclic scaffolds. nih.goviipseries.org | |

| Pharmaceutical Precursors | CuAAC | Creates bioisosteric linkages and facilitates library synthesis. nih.govlookchem.com | |

| Natural Product Analogues | CuAAC | Enables modular synthesis and exploration of structure-activity relationships. acs.org | |

| Bioconjugation | Bioorthogonal Labeling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Allows for the selective labeling of biomolecules in living systems. nih.govnih.gov |

| Material Science | Dendrimer Synthesis | CuAAC | Facilitates the rapid and efficient construction of highly branched macromolecules. acs.orgnd.edu |

| Macromolecular Construction | CuAAC | Enables the functionalization of polymers and surfaces. nd.edu |

Surface Modification and Functionalization

A comprehensive review of available scientific literature did not yield specific research findings or detailed data on the use of Benzene (B151609), 1-(azidomethyl)-3-methoxy- for surface modification and functionalization. Therefore, this section cannot be populated with the requested detailed content and data tables.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding in Benzene (B151609), 1-(azidomethyl)-3-methoxy-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and bonding within Benzene, 1-(azidomethyl)-3-methoxy-. While specific studies on this exact molecule are not extensively documented, insights can be drawn from computational analyses of related substituted benzyl (B1604629) azides and methoxyphenyl derivatives. researchgate.netresearchgate.netresearchgate.net

The electronic properties of the benzene ring are influenced by the two substituents: the azidomethyl group (-CH₂N₃) and the methoxy (B1213986) group (-OCH₃). The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, through its resonance effect. Conversely, the azidomethyl group can exhibit a more complex electronic influence.

DFT calculations on similar structures, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometry, atomic charges, and molecular orbitals. researchgate.netacu.edu.in For Benzene, 1-(azidomethyl)-3-methoxy-, the calculated bond lengths and angles would be expected to show standard values for aromatic C-C bonds, C-O bonds in the methoxy group, and the characteristic geometry of the azidomethyl group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is anticipated to be delocalized over the benzene ring and the methoxy group, reflecting the electron-rich nature of this part of the molecule. The LUMO is likely to have significant contributions from the azide (B81097) moiety, indicating its potential role as an electrophilic site in certain reactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Predicted Electronic Properties of Benzene, 1-(azidomethyl)-3-methoxy- (based on analogous compounds)

| Property | Predicted Value/Characteristic |

| Dipole Moment | Moderate, due to the presence of polar C-O and N-N bonds. |

| Mulliken Charges | Negative charges are expected on the oxygen and nitrogen atoms, with positive charges on the adjacent carbon atoms. |

| HOMO Energy | Relatively high, indicative of electron-donating character. |

| LUMO Energy | Relatively low, associated with the azide group. |

| HOMO-LUMO Gap | Moderate, suggesting average reactivity. |

This table is generated based on theoretical expectations from studies on similar molecules and not from direct experimental or computational data for the specific compound.

Reaction Mechanism Elucidation through Computational Modeling of Azide Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving the azide group, such as 1,3-dipolar cycloadditions. cuny.edu For Benzene, 1-(azidomethyl)-3-methoxy-, the azide can act as a 1,3-dipole and react with various dipolarophiles (e.g., alkynes, alkenes) to form triazole or triazoline rings.

DFT calculations can map the potential energy surface of such reactions, identifying transition states, intermediates, and the activation energies associated with different reaction pathways. acs.orgacs.org The regioselectivity of these cycloaddition reactions, which is often a key issue, can be predicted by analyzing the energies of the possible transition states leading to different regioisomers. cuny.edu

For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies on related systems have shown that the catalyst lowers the activation energy barrier, facilitating the reaction. acs.org The methoxy substituent on the benzene ring may have a subtle electronic influence on the reaction rate and regioselectivity by altering the electron density on the azide group.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions for Azidomethyl Benzene Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For azidomethyl benzene derivatives, computational methods can predict various molecular descriptors that are often used in QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models. researchgate.net

These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). researchgate.netresearchgate.net By analyzing a series of azidomethyl benzene derivatives with varying substituents on the aromatic ring, it is possible to build models that predict their biological activity, for example, as enzyme inhibitors or antimicrobial agents.

Table 2: Key Molecular Descriptors for QSAR/QSPR of Azidomethyl Benzene Derivatives

| Descriptor | Relevance |

| LogP | Predicts the lipophilicity and membrane permeability of the molecule. |

| Molecular Weight | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Donors/Acceptors | Determines the potential for intermolecular interactions with biological targets. researchgate.net |

| Polar Surface Area (PSA) | Relates to drug transport properties. |

| HOMO/LUMO Energies | Correlate with reactivity and potential for charge-transfer interactions. researchgate.net |

This table outlines the types of descriptors used in SAR/SPR studies and their general importance.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of Benzene, 1-(azidomethyl)-3-methoxy-. acs.org By simulating the movement of atoms over time, MD can explore the different conformations accessible to the molecule and their relative stabilities.

The rotation around the C-C bond connecting the benzyl group to the azidomethyl group and the C-O bond of the methoxy group are key degrees of freedom. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. This information is crucial as the three-dimensional shape of a molecule can significantly impact its reactivity and its ability to bind to a biological target.

Furthermore, MD simulations in a solvent environment can provide a more realistic picture of the molecule's behavior in solution, including its interactions with solvent molecules. This can be important for predicting reaction rates and understanding solvation effects on the molecule's properties.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Azide (B81097) Transformations of Benzene (B151609), 1-(azidomethyl)-3-methoxy-

The azide functional group in Benzene, 1-(azidomethyl)-3-methoxy- is a cornerstone of its reactivity, participating in a wide array of transformations. Future research will focus on creating more efficient, selective, and sustainable catalytic systems to harness this potential.

The 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a primary reaction pathway. While highly effective, research is moving towards developing catalysts that offer improved turnover numbers, lower catalyst loading, and enhanced biocompatibility for in-vivo applications. Ruthenium-catalyzed cycloadditions (RuAAC) present an alternative that yields 1,5-disubstituted triazoles, a regioisomer complementary to the 1,4-disubstituted products of CuAAC, thereby expanding the accessible chemical space. orgsyn.org

Beyond cycloadditions, the catalytic reduction of the azide to an amine is fundamental. While traditional methods exist, novel systems using earth-abundant metal catalysts (e.g., iron, cobalt) are being explored to replace precious metals like palladium, enhancing the sustainability of the process. researchgate.net Biocatalysis also presents a promising frontier. Engineered enzymes, such as variants of cytochrome P450 or myoglobin, have been shown to catalyze the oxidative deamination of benzyl (B1604629) azides to the corresponding aldehydes. rochester.edursc.org Applying these biocatalytic systems to Benzene, 1-(azidomethyl)-3-methoxy- could provide a green and highly selective route to 3-methoxybenzaldehyde.

Table 1: Potential Catalytic Transformations for Benzene, 1-(azidomethyl)-3-methoxy- This table is generated based on known reactions of analogous benzyl azides.

| Transformation | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Copper(I) or Ruthenium(II) | 1,2,3-Triazole Derivatives | Access to diverse heterocyclic scaffolds for materials and medicinal chemistry. orgsyn.org |

| Azide Reduction | Iron, Palladium, or Samarium Iodide | 1-(Aminomethyl)-3-methoxybenzene | Formation of primary amines for further functionalization. researchgate.net |

| Oxidative Deamination | Engineered Myoglobin/P450 | 3-Methoxybenzaldehyde | Biocatalytic route to a valuable aldehyde under mild conditions. rochester.edu |

| Staudinger Reaction | Phosphine (B1218219) Reagents (e.g., PPh₃) | Iminophosphorane Intermediate | Enables synthesis of aza-ylides for subsequent aza-Wittig reactions. |

Advanced Spectroscopic Characterization Techniques for Reaction Intermediates and Products

A deeper understanding of the reaction mechanisms involving Benzene, 1-(azidomethyl)-3-methoxy- is crucial for optimizing reaction conditions and discovering new reactivity. While standard techniques like NMR, IR, and mass spectrometry are routine for final product characterization, advanced methods are needed to probe the fleeting intermediates that govern these transformations.

The characteristic IR absorption of the azide group (~2100 cm⁻¹) provides a powerful handle for monitoring reaction progress. researchgate.net For the title compound, the expected spectroscopic data can be inferred from its analogues, benzyl azide and 4-methoxybenzyl azide. spectrabase.comlookchem.comchemicalbook.com

Expected Spectroscopic Data for Benzene, 1-(azidomethyl)-3-methoxy- :

¹H NMR : Protons on the aromatic ring would appear as multiplets in the range of δ 6.8-7.3 ppm. The benzylic protons (CH₂) adjacent to the azide would exhibit a singlet around δ 4.3 ppm, and the methoxy (B1213986) protons (OCH₃) would show a singlet near δ 3.8 ppm.

¹³C NMR : Aromatic carbons would resonate between δ 114-160 ppm. The benzylic carbon (CH₂) would be expected around δ 54 ppm, and the methoxy carbon (OCH₃) near δ 55 ppm. spectrabase.com

IR Spectroscopy : A strong, sharp absorption characteristic of the azide (N₃) stretch would be prominent around 2100 cm⁻¹. Other notable peaks would include C-H stretches for the aromatic and aliphatic groups, and C-O stretches for the methoxy ether.

Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 163.07. A common fragmentation pattern for benzyl azides is the loss of dinitrogen (N₂), leading to a significant fragment ion [M-28]⁺.

Future research will increasingly employ in-situ spectroscopic techniques, such as ReactIR (infrared) and process NMR, to observe the formation and decay of transient species like iminophosphoranes in the Staudinger reaction or metallacycle intermediates in ruthenium-catalyzed cycloadditions. Combining these experimental methods with computational chemistry, specifically Density Functional Theory (DFT), will allow for the detailed modeling of reaction energy profiles and the prediction of intermediate geometries, providing a comprehensive picture of the reaction landscape.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of organic azides, including Benzene, 1-(azidomethyl)-3-methoxy-, often involves potentially hazardous reagents and intermediates, such as sodium azide and the risk of forming hydrazoic acid. researchgate.net Continuous flow chemistry offers a superior solution for managing these risks by performing reactions in small-volume, enclosed microreactors. This technology provides enhanced heat transfer, precise control over reaction time and temperature, and minimizes the volume of hazardous material present at any given moment, thereby improving safety and reproducibility. beilstein-journals.orgtue.nl

A prospective flow synthesis of Benzene, 1-(azidomethyl)-3-methoxy- would involve pumping a solution of 1-(bromomethyl)-3-methoxybenzene and a solution of sodium azide through a heated microreactor. The short residence time and efficient mixing would enable rapid and complete conversion. researchgate.nettue.nl This approach has been successfully demonstrated for analogous compounds like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, proving its feasibility and advantages over traditional batch processing. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Benzene, 1-(azidomethyl)-3-methoxy-

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway or toxic gas accumulation (HN₃). researchgate.net | Inherently safer due to small reactor volumes, superior heat/mass transfer, and containment of hazardous species. beilstein-journals.orgtue.nl |

| Scalability | Challenging; requires re-optimization of reaction conditions. | Straightforward; achieved by running the system for a longer duration ("scaling out"). rsc.org |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise, reproducible control over all reaction parameters. rsc.orgnih.gov |

| Efficiency | May require longer reaction times and workup procedures. | Often achieves higher yields in shorter residence times. researchgate.net |

Furthermore, integrating these flow reactors with automated synthesis platforms can revolutionize the discovery process. youtube.com By programming a system to vary starting materials, reagents, and conditions, large libraries of derivatives based on the Benzene, 1-(azidomethyl)-3-methoxy- scaffold can be rapidly generated. acs.orgnih.gov For instance, the output of a flow reactor producing the azide could be directly fed into a second reactor containing a variety of alkynes, generating a library of triazoles for high-throughput screening. organic-chemistry.org

Exploration of Bioactive Analogues and Target-Guided Synthesis Strategies

The structural motifs present in Benzene, 1-(azidomethyl)-3-methoxy-—the methoxy-substituted aromatic ring and the reactive azide handle—make it an attractive starting point for medicinal chemistry and chemical biology. The 3-methoxybenzyl group is found in various biologically active compounds, and the azide allows for its easy conjugation to other molecules via click chemistry. ontosight.ainih.gov

Future research will focus on using this compound to synthesize libraries of novel 1,2,3-triazoles, which are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmdpi.com By reacting Benzene, 1-(azidomethyl)-3-methoxy- with a diverse set of terminal alkynes, chemists can create a vast array of analogues for biological screening.

A more sophisticated approach involves its use in fragment-based drug discovery (FBDD) and target-guided synthesis (TGS). nih.govacs.org In FBDD, small molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. acs.orgdrugdiscoverychemistry.com Benzene, 1-(azidomethyl)-3-methoxy- could serve as a fragment that, once identified as a binder, can be elaborated by using its azide "handle" to click on other chemical moieties to improve affinity and selectivity.

In target-guided synthesis, the biological target itself is used as a template to assemble its own inhibitor from a mixture of reactive fragments. nih.gov For example, if a protein target has two adjacent binding pockets, one could be occupied by an alkyne-containing fragment and the other by Benzene, 1-(azidomethyl)-3-methoxy-. If the fragments are correctly positioned by the protein, they will react (click) to form a high-affinity triazole-linked inhibitor. This strategy accelerates the discovery of potent and highly specific drug candidates. nih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing Benzene, 1-(azidomethyl)-3-methoxy-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 1-(chloromethyl)-3-methoxybenzene) with sodium azide (NaN₃) under polar aprotic solvents like DMF or DMSO at 60–80°C. Alternatively, the Mitsunobu reaction can introduce the azide group using triphenylphosphine and diethyl azodicarboxylate (DEAD) with an alcohol precursor . Key Considerations : Monitor reaction progress via TLC or FT-IR to confirm azide formation (characteristic peak at ~2100 cm⁻¹). Purification via column chromatography is recommended to remove phosphine oxide byproducts.

Q. How can the stability of the azidomethyl group in this compound be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), UV light, or humidity. Analyze degradation products via GC-MS or HPLC. The azide group is prone to thermal decomposition (N₂ release) and photolytic degradation. Store in amber vials at –20°C under inert gas (argon) to minimize decomposition .

Q. What spectroscopic techniques are optimal for characterizing Benzene, 1-(azidomethyl)-3-methoxy-?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (–OCH₃) protons at ~3.8 ppm and azidomethyl (–CH₂N₃) protons at ~4.3 ppm. Aromatic protons appear in the 6.5–7.5 ppm range .

- FT-IR : Confirm azide stretch at ~2100 cm⁻¹ and methoxy C–O stretch at ~1250 cm⁻¹.

- HRMS : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Advanced Research Questions

Q. How can the reactivity of the azidomethyl group be leveraged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?

- Methodological Answer : The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuBr with TBTA ligand). Optimize reaction conditions (solvent: DMSO/H₂O; pH 7–8) to achieve >95% conversion. Monitor via HPLC or fluorescence labeling (if alkyne is tagged) . Note : Kinetic studies using pseudo-first-order approximations can determine rate constants for reaction optimization.

Q. What computational methods are suitable for predicting the thermodynamic properties of Benzene, 1-(azidomethyl)-3-methoxy-?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate:

Q. How does the electron-donating methoxy group influence the azidomethyl group’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Perform Hammett analysis to quantify substituent effects. The methoxy group (–OCH₃) activates the aromatic ring via resonance, directing electrophiles to the para position relative to itself. Kinetic studies using nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) can validate regioselectivity .

Data Contradictions and Validation

- Thermal Stability : Safety data from suggest higher sensitivity to heat than computational predictions . Validate via differential scanning calorimetry (DSC) to reconcile discrepancies.

- Reaction Yields : Literature reports of CuAAC yields vary (70–95%) due to ligand purity or solvent choice. Reproduce with rigorously degassed solvents and purified Cu(I) catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。